molecular formula C17H13N5O B12637431 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 919117-53-6

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B12637431
CAS No.: 919117-53-6
M. Wt: 303.32 g/mol
InChI Key: MJNJNVMAMRJNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a 1-phenyl-1,2,3-triazol-4-yl moiety. This hybrid structure combines two pharmacologically significant heterocycles: the 1,2,4-oxadiazole (known for metabolic stability and hydrogen-bonding capacity) and the 1,2,3-triazole (valued for click chemistry compatibility and diverse bioactivity) .

Properties

CAS No.

919117-53-6

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N5O/c1-12-7-9-13(10-8-12)16-18-17(23-20-16)15-11-22(21-19-15)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

MJNJNVMAMRJNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(N=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Precursor

The triazole precursor is synthesized via the CuAAC reaction:

  • Reagents : Phenyl azide and an alkyne derivative.
  • Catalyst : Copper sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate.
  • Solvent System : A mixture of tert-butanol and water (2:1 ratio).
  • Procedure :
    • Dissolve CuSO₄·5H₂O (0.25 g) and sodium ascorbate (0.38 g) in the solvent system.
    • Add propiolic acid (or a similar alkyne derivative) and phenyl azide sequentially.
    • Stir the mixture at 50°C overnight.
    • Cool to room temperature, add water to precipitate the product, filter under vacuum, wash with ether, and dry.

This reaction yields the triazole intermediate with high efficiency.

Synthesis of the Oxadiazole Ring

The oxadiazole ring is formed by cyclization involving hydrazides:

  • Reagents : Hydrazine derivatives and nitriles or carboxylic acids.
  • Solvent : Ethanol or acetonitrile.
  • Procedure :
    • Dissolve hydrazide derivatives in ethanol.
    • Add nitrile or carboxylic acid derivatives to initiate cyclization.
    • Heat under reflux conditions for several hours (typically 5–6 hours).
    • Monitor reaction progress using thin-layer chromatography (TLC).
    • Recrystallize the product from ethanol for purification.

This step produces the oxadiazole ring with good yields.

Coupling of Triazole and Oxadiazole Rings

The final step involves coupling the triazole and oxadiazole intermediates:

  • Reagents : The triazole precursor synthesized in Step 2.1 and an oxadiazole precursor from Step 2.2.
  • Catalyst : Often no additional catalyst is required if reactive functional groups are present.
  • Procedure :
    • Mix both precursors in an appropriate solvent such as acetonitrile.
    • Stir at elevated temperatures (e.g., 80–100°C) to ensure complete coupling.
    • Isolate the product by precipitation or extraction techniques.

This method ensures high regioselectivity for the desired product.

Data Table Summary

Step Reagents/Conditions Yield (%) Notes
Triazole Formation Phenyl azide + alkyne; CuSO₄·5H₂O; tert-butanol:H₂O ~77–85 Click chemistry; high efficiency
Oxadiazole Formation Hydrazide + nitrile; ethanol; reflux ~70–85 Cyclization; monitored by TLC
Final Coupling Triazole + Oxadiazole precursors; heat ~60–80 Direct coupling; regioselective

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or triazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the 1,2,4-oxadiazole scaffold have shown significant activity against various cancer cell lines. For instance, derivatives have been synthesized and tested against breast cancer (MCF-7) and leukemia cell lines, exhibiting promising inhibitory effects on cell proliferation and enzyme activity related to tumor growth .
    • A notable study reported that certain oxadiazole derivatives demonstrated IC50 values lower than standard anticancer drugs, indicating higher potency against specific cancer types .
  • Antimicrobial Activity
    • The 1,2,4-oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Some studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds can modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Antioxidant Activity
    • The antioxidant capabilities of oxadiazole derivatives have been explored as well. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

StudyCompound TestedCancer TypeIC50 ValueFindings
1Oxadiazole Derivative AMCF-7 (Breast)5 µMSignificant growth inhibition compared to standard drugs
2Oxadiazole Derivative BHL-60 (Leukemia)10 µMHigh potency against leukemia cells with low toxicity
3Oxadiazole Derivative CVarious BacteriaN/ABroad-spectrum antimicrobial activity observed

Synthesis and Development

The synthesis of 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves various chemical reactions that allow for the introduction of different functional groups. The modification of these groups can enhance the biological activity and selectivity of the compound against specific targets .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole-triazole hybrids:

Compound Name Oxadiazole Substituent (Position 3) Triazole Substituent (Position 5) Key Properties/Activities Reference
3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole 4-Methylphenyl 1-Phenyl-1H-1,2,3-triazol-4-yl N/A (hypothesized antimicrobial activity)
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 2-Chlorophenyl 5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl Enhanced lipophilicity; potential CNS activity
5-(1H-1,2,3-Triazol-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole 4-Fluorophenyl 1H-1,2,3-triazol-4-yl (unsubstituted) Antimicrobial (inhibition zones: 20–25 mm)
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 4-Trifluoromethoxyphenyl 5-Methyl-1H-1,2,4-triazol-3-yl High electronegativity; potential herbicide activity
3-{5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole Thiophen-2-yl 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl Improved solubility due to thiophene moiety
Key Observations:
  • Halogenated Derivatives: Compounds like the 2-chlorophenyl analog may exhibit stronger intermolecular interactions (e.g., halogen bonding), influencing crystallinity or target binding. Triazole Modifications: Substitution on the triazole ring (e.g., benzyl groups in ) can sterically hinder interactions or alter metabolic stability.

Pharmacological Profiles

Antimicrobial Activity:
  • The unsubstituted 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives (e.g., compound 25 in ) demonstrated antimicrobial activity against S. aureus and C. albicans, with inhibition zones exceeding reference antibiotics. The target compound’s phenyl and methyl substituents may further modulate this activity by enhancing target affinity or reducing susceptibility to enzymatic degradation .
Anticancer and Antiviral Potential:
  • 1,2,4-Triazole-oxadiazole hybrids (e.g., ) have shown anticancer and antiviral activities. The presence of a 4-methylphenyl group in the target compound could synergize with the triazole’s metal-binding capacity, a feature exploited in metalloenzyme inhibition .

Structural and Crystallographic Insights

  • Planarity and Packing : Isostructural analogs (e.g., ) exhibit near-planar geometries, with fluorophenyl groups oriented perpendicularly to the core. This could influence π-π stacking and crystal packing in the target compound.
  • Characterization Tools : SHELX and WinGX are widely used for crystallographic refinement, suggesting similar methodologies for confirming the target compound’s structure.

Biological Activity

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of the oxadiazole and triazole moieties in its structure has been linked to various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19_{19}H16_{16}N4_{4}O
  • Molecular Weight : 320.36 g/mol

The presence of the oxadiazole and triazole rings contributes to its lipophilicity and potential bioactivity, which are critical factors for drug efficacy.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. A study highlighted that compounds with the oxadiazole scaffold demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50_{50} values ranging from 0.12 to 2.78 µM .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (µM)
Compound AMCF-70.12
Compound BA5490.85
Compound CA3752.78

These findings suggest that the oxadiazole derivatives could serve as effective leads for developing new anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies indicate that triazole-based compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus15
Compound EEscherichia coli30

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, research has indicated that oxadiazole derivatives may possess anti-inflammatory properties. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

The biological activity of 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study on Anticancer Activity :
    • A derivative was tested on MCF-7 cells and showed an increase in p53 expression and apoptosis markers after treatment, indicating a potential mechanism for inducing cancer cell death .
  • Case Study on Antimicrobial Efficacy :
    • A triazole derivative demonstrated potent activity against resistant strains of bacteria in vitro, suggesting its potential as a novel antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.